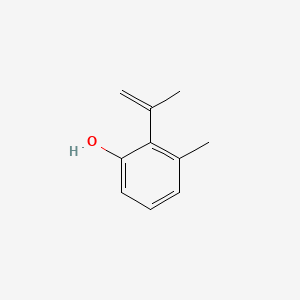
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoro group at the second position and a trimethylsilyl-ethynyl group at the third position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed coupling reaction. The general synthetic route involves the reaction between 2-fluoro-3-iodoaniline and trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Reaction Conditions:
Catalyst: Palladium(II) chloride (PdCl2)
Base: Triethylamine (TEA)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Overnight
The reaction mixture is stirred at room temperature overnight, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, including catalyst loading, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted aniline derivatives.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of amine derivatives.
科学的研究の応用
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the fluoro and trimethylsilyl-ethynyl groups. This activation facilitates nucleophilic substitution and other reactions on the aromatic ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
2-Fluoroaniline: Lacks the trimethylsilyl-ethynyl group, making it less reactive in certain cross-coupling reactions.
3-((Trimethylsilyl)ethynyl)aniline: Lacks the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-((trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-((trimethylsilyl)ethynyl)aniline is unique due to the combined presence of both the fluoro and trimethylsilyl-ethynyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C11H14FNSi |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
2-fluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,13H2,1-3H3 |
InChIキー |
PEXBTYLTNJDSJR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C(=CC=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)



![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)




![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)




